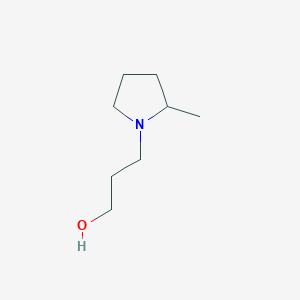

3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

3-(2-methylpyrrolidin-1-yl)propan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-8-4-2-5-9(8)6-3-7-10/h8,10H,2-7H2,1H3 |

InChI Key |

SFAXHRYTDJJHII-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN1CCCO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

The following technical guide provides an in-depth analysis of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol , a critical intermediate in the synthesis of non-imidazole Histamine H3 Receptor antagonists.

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

This compound is a tertiary amine alcohol featuring a 2-methylpyrrolidine moiety linked to a propanol chain. It serves as a "privileged scaffold" in drug discovery, particularly in the development of Histamine H3 Receptor (H3R) antagonists and inverse agonists. The 2-methylpyrrolidine motif is a proven bioisostere for the piperidine or homopiperidine rings found in early H3 ligands, often conferring improved pharmacokinetic profiles and receptor selectivity (e.g., in Abbott Laboratories' A-series compounds like A-349821 and ABT-239 analogs).

This guide details the physicochemical properties, synthetic pathways, and application of this intermediate in high-affinity ligand construction.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Data / Description |

| Chemical Name | This compound |

| Common Synonyms | 1-(3-Hydroxypropyl)-2-methylpyrrolidine; N-(3-Hydroxypropyl)-2-methylpyrrolidine |

| CAS Number | Not widely indexed (Racemic); See 873376-29-5 (Isomer/Branched); Precursor (R)-2-Methylpyrrolidine: 41720-98-3 |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| Structure | A propyl chain terminating in a primary alcohol, N-linked to a 2-methylpyrrolidine ring.[1][2][3][4][5] |

| Chirality | Contains one chiral center at C2 of the pyrrolidine ring. The (R)-enantiomer is often the bioactive conformer in H3R antagonists. |

| Physical State | Colorless to pale yellow oil (Predicted) |

| Boiling Point | ~205–215 °C (Estimated based on pyrrolidine analog CAS 19748-66-4) |

| pKa (Base) | ~9.5–10.2 (Tertiary aliphatic amine) |

| Solubility | Miscible with water, ethanol, DCM, and polar organic solvents. |

Structural Considerations

The 2-methyl substitution on the pyrrolidine ring introduces steric bulk that restricts conformational flexibility. In H3R antagonists, this methyl group often fits into a specific hydrophobic pocket of the receptor, enhancing potency compared to the unmethylated pyrrolidine or piperidine analogs.

Synthetic Pathways & Process Chemistry[4]

The synthesis of this compound typically proceeds via nucleophilic substitution (N-alkylation) or reductive amination . The choice of route depends on the availability of the chiral precursor, as the (R)-enantiomer of 2-methylpyrrolidine is frequently required for biological activity.

Method A: Direct N-Alkylation (Preferred Route)

This method involves the reaction of 2-methylpyrrolidine with 3-halo-1-propanol in the presence of a base.

-

Reagents: 2-Methylpyrrolidine (CAS 765-38-8 or 41720-98-3 for R-isomer), 3-Chloropropan-1-ol (CAS 627-30-5), Potassium Carbonate (

), Potassium Iodide (KI, catalytic). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions: Reflux (80°C) for 12–24 hours.

Mechanism:

The secondary amine of the pyrrolidine attacks the terminal carbon of the alkyl halide via an

Method B: Reductive Amination

Reaction with 3-hydroxypropanal (generated in situ from acrolein or derivatives) followed by reduction.

-

Reagents: 2-Methylpyrrolidine, 3-Hydroxypropanal (or Acrolein + subsequent reduction), Sodium Triacetoxyborohydride (

). -

Conditions: DCM/THF, Room Temperature.

Synthesis Workflow Diagram (DOT)

Figure 1: Synthetic workflow for the preparation of this compound via direct alkylation.

Pharmacological Applications: H3 Receptor Antagonists[1][6][7][9]

The primary utility of this intermediate is in the synthesis of non-imidazole Histamine H3 Receptor (H3R) antagonists . These compounds are investigated for treating cognitive disorders (ADHD, Alzheimer's), narcolepsy, and obesity.

Mechanism of Action

H3 receptors are presynaptic autoreceptors that regulate the release of histamine and other neurotransmitters (acetylcholine, dopamine).[6] Antagonists block this negative feedback loop, increasing neurotransmitter release in the CNS.

Structure-Activity Relationship (SAR)

The 3-(2-methylpyrrolidin-1-yl)propyl moiety serves as the "basic head" of the pharmacophore.

-

Basic Amine: The tertiary nitrogen is protonated at physiological pH, interacting with a conserved Aspartate residue (Asp3.32) in the H3 receptor transmembrane domain.

-

Propyl Linker: Provides the optimal distance (approx. 3-4 carbons) between the basic amine and the central aromatic core (often a biphenyl or benzofuran system).

-

2-Methyl Group:

-

Chirality: The (R)-isomer typically exhibits 10–100x higher affinity than the (S)-isomer.

-

Selectivity: Improves selectivity over H1 and H2 receptors and reduces potential hERG channel inhibition (cardiotoxicity) compared to simple pyrrolidine analogs.

-

Key Drug Candidates utilizing related scaffolds:

-

ABT-239 (Abbott): Uses a 2-methylpyrrolidine ethyl ether motif.

-

A-349821 (Abbott): Uses a 2,5-dimethylpyrrolidine motif.

-

Ciproxifan: Uses a propyl linker but with an imidazole head.[4]

Analytical Characterization

To validate the identity of synthesized this compound, the following analytical signals are expected:

1H NMR (CDCl3, 400 MHz)

-

δ 3.6–3.7 ppm (t, 2H):

(Hydroxymethyl protons). -

δ 2.9–3.1 ppm (m, 1H): Methine proton at C2 of pyrrolidine (chiral center).

-

δ 2.2–2.8 ppm (m, 4H):

(propyl chain) and ring protons adjacent to N. -

δ 1.6–1.9 ppm (m, 6H): Ring

and propyl central -

δ 1.0–1.1 ppm (d, 3H):

doublet (Methyl group).

Mass Spectrometry (ESI-MS)

-

[M+H]+: 144.14 m/z.

-

Fragmentation: Loss of the hydroxypropyl chain or methylpyrrolidine ring may be observed.

Handling & Safety (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled as a Corrosive / Irritant amine.

-

Hazards:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation or carbonate formation (absorbs

). Hygroscopic.

References

-

Esbenshade, T. A., et al. (2005). "Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist." Biochemical Pharmacology, 69(3), 409-420. Link

-

Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diamino-6-phenylpyrimidine derivatives as histamine H3 receptor antagonists." Journal of Medicinal Chemistry, 48(1), 38-55. (Discusses 2-methylpyrrolidine SAR).[3][4][8] Link

-

PubChem Compound Summary. "1-(3-Hydroxypropyl)pyrrolidine" (Analog Reference, CAS 19748-66-4). Link

-

U.S. Patent 8,247,414. "Pyridazinone derivatives and the use thereof as H3 inhibitors." (Describes synthesis of 2-methylpyrrolidine intermediates). Link

-

EPA CompTox Chemicals Dashboard. "3-(1H-Pyrrol-2-yl)propan-1-ol" (Structural Isomer Reference). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. GSRS [precision.fda.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 1-Propanol - Wikipedia [en.wikipedia.org]

- 6. US8247414B2 - Pyridizinone derivatives and the use thereof as H3 inhibitors - Google Patents [patents.google.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

Physicochemical Properties of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol: A Guide for Drug Development Professionals

An In-depth Technical Guide:

Introduction

Nitrogen-containing heterocyclic compounds are foundational scaffolds in modern medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Their structural diversity and capacity for specific biological interactions make them privileged structures in drug discovery.[3] Within this class, molecules incorporating both a heterocyclic amine and a hydroxyl group, such as 3-(2-Methylpyrrolidin-1-yl)propan-1-ol, present a unique combination of properties. The pyrrolidine ring offers a saturated, non-aromatic, and basic nitrogen center, while the propanol chain provides a primary alcohol for hydrogen bonding and potential metabolic conjugation.

A thorough understanding of the physicochemical properties of such a molecule is paramount for its advancement as a potential drug candidate. These properties—including lipophilicity, solubility, and basicity—govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, outlines robust experimental protocols for their determination, and discusses their implications for research and drug development.

Section 1: Core Physicochemical Profile

The interplay between the tertiary amine of the 2-methylpyrrolidine ring and the terminal hydroxyl group defines the molecule's behavior in both aqueous and lipid environments.

1.1. Molecular Structure and Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₇NO

-

Molecular Weight: 143.23 g/mol

-

Chemical Structure:

Table 1: Summary of Physicochemical Properties

| Property | Predicted/Estimated Value | Rationale & Implications |

|---|---|---|

| Boiling Point | ~220-230 °C at 760 mmHg | Based on the boiling point of the similar 3-(Pyrrolidin-1-yl)propan-1-ol (216.9°C); the additional methyl group increases molecular weight and van der Waals forces. High boiling point indicates low volatility. |

| LogP | 1.0 - 1.5 | Estimated based on structurally similar amino alcohols.[4] This value suggests a balance between hydrophilicity and lipophilicity, a desirable trait for oral drug candidates. |

| pKa (Basic) | 10.5 - 11.0 | Typical for tertiary alkylamines.[4] This strong basicity means the compound will be predominantly protonated and positively charged at physiological pH (7.4). |

| Aqueous Solubility | High, especially in acidic pH | The presence of both a hydroxyl and a basic amine group facilitates hydrogen bonding with water. Protonation at acidic pH forms a highly soluble salt. |

| LogD at pH 7.4 | -0.5 to -1.5 | Calculated from estimated LogP and pKa. The negative value indicates that at physiological pH, the compound preferentially partitions into the aqueous phase due to protonation.[5] |

1.2. Lipophilicity (LogP vs. LogD)

For an ionizable compound like this compound, it is critical to distinguish between the partition coefficient (LogP) and the distribution coefficient (LogD).[5]

-

LogP describes the lipophilicity of the neutral, non-ionized form of the molecule.

-

LogD is the effective lipophilicity at a specific pH, accounting for the partitioning of both the ionized and non-ionized species. Since the pKa is high (~10.5-11.0), the molecule will be almost entirely protonated at physiological pH.

This pH-dependent lipophilicity is a critical factor in drug development. While a moderate LogP is required for membrane permeation, the high aqueous solubility of the protonated form (reflected in a low LogD at pH 7.4) is essential for dissolution in plasma and other biological fluids.[5]

1.3. Aqueous Solubility

The molecule's structure is conducive to aqueous solubility. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the tertiary amine nitrogen is a hydrogen bond acceptor. In acidic environments (pH < pKa), the amine is protonated to form a cationic species, which dramatically increases its affinity for polar solvents like water. This behavior is typical for amine-containing drugs, which are often formulated as salts to enhance solubility and stability.

1.4. Chemical Stability

Nitrogen-containing heterocycles are generally stable, but potential degradation pathways should be considered.[6][7] Tertiary amines can be susceptible to N-oxidation, a common metabolic pathway. The primary alcohol may undergo oxidation to an aldehyde or carboxylic acid. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to identify potential liabilities and inform formulation and storage strategies.

Section 2: Experimental Determination of Key Properties

To move beyond estimation, rigorous experimental determination of these properties is essential. The following protocols represent industry-standard, self-validating methodologies.

2.1. Protocol for LogD Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for its direct measurement of partitioning at thermodynamic equilibrium.[8]

Methodology:

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate n-octanol with the PBS buffer and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

-

Partitioning:

-

In a glass vial, add a precise volume of the pre-saturated PBS (pH 7.4) and an equal volume of pre-saturated n-octanol.

-

Spike a small volume of the compound's stock solution into the vial, ensuring the final organic solvent concentration is minimal (<1%).

-

Seal the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 3-24 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at low speed to achieve a clean separation of the aqueous and octanol layers.

-

-

Quantification:

-

Carefully sample a known volume from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve must be run in parallel for accurate quantification.

-

-

Calculation:

-

LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐqueous )

-

Caption: Protocol for thermodynamic solubility measurement.

Section 3: Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecule's identity and structure.

3.1. Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this molecule, the expected characteristic absorptions are:

-

~3350 cm⁻¹ (broad, strong): O-H stretching vibration from the primary alcohol. The broadness is due to intermolecular hydrogen bonding. [9]* ~2960-2850 cm⁻¹ (strong): C-H stretching from the alkyl (CH₃, CH₂, CH) groups.

-

~1250-1020 cm⁻¹ (medium): C-N stretching from the tertiary aliphatic amine. [10]* Absence of N-H stretch: Critically, there will be no absorption in the 3300-3500 cm⁻¹ region characteristic of primary or secondary amines, confirming the tertiary nature of the pyrrolidine nitrogen. [11] 3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

~3.6 ppm (triplet): The two protons on the carbon bearing the hydroxyl group (-CH₂OH).

-

~2.5-3.0 ppm (multiplets): Protons on carbons adjacent to the nitrogen atom are deshielded.

-

~1.1 ppm (doublet): The three protons of the methyl group on the pyrrolidine ring.

-

A broad singlet corresponding to the hydroxyl proton (-OH) will also be present, and its chemical shift is concentration-dependent. [12]* ¹³C NMR:

-

~60-65 ppm: The carbon attached to the hydroxyl group (-CH₂OH).

-

~50-60 ppm: Carbons directly bonded to the nitrogen atom.

-

~20 ppm: The methyl carbon.

-

3.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The compound has one nitrogen atom, so according to the Nitrogen Rule, its exact mass will result in an odd-numbered molecular ion peak in the mass spectrum. [11]* Key Fragmentation Pathways: Common fragmentation for amino alcohols includes:

-

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a dominant pathway, leading to a stable, nitrogen-containing cation.

-

Loss of Water (M-18): Dehydration from the molecular ion is a characteristic fragmentation for alcohols.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. LogD/LogP - Enamine [enamine.net]

- 6. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]

- 8. longdom.org [longdom.org]

- 9. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

3-(2-Methylpyrrolidin-1-yl)propan-1-ol structural analysis

An In-depth Technical Guide to the Structural Analysis of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Introduction

This compound is a tertiary amino alcohol featuring a chiral pyrrolidine ring and a primary alcohol functional group. Molecules within this class are significant scaffolds in medicinal chemistry and materials science. The pyrrolidine moiety, in particular, is a common feature in many biologically active compounds and pharmaceuticals.[1][2] The precise structural elucidation of such molecules is a critical step in drug discovery and development, ensuring identity, purity, and conformation, which are inextricably linked to therapeutic efficacy and safety.

This guide provides a comprehensive framework for the structural analysis of this compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causal relationships behind the analytical strategy. We will explore a logical workflow, from synthesis to multi-technique spectroscopic analysis, to build an unassailable structural proof.

Synthesis and Purification: Establishing a Foundation

A robust structural analysis begins with a well-characterized synthetic product. A common and efficient method for preparing the target compound is the nucleophilic substitution (N-alkylation) of 2-methylpyrrolidine with a suitable three-carbon electrophile, such as 3-chloro-1-propanol.

The choice of a halide, like 3-chloro-1-propanol, provides a reactive electrophilic site for the secondary amine of 2-methylpyrrolidine to attack. A non-nucleophilic base (e.g., K₂CO₃ or Et₃N) is typically included to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is often heated to overcome the activation energy of C-N bond formation. Post-synthesis, purification via distillation or column chromatography is essential to remove unreacted starting materials, the base, and any potential side products, ensuring that the subsequent analysis is performed on a pure substance.

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Analysis (Predicted, in CDCl₃, 400 MHz): The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

-

δ ~3.65 (t, 2H, -CH₂-OH): These protons are adjacent to the highly electronegative oxygen atom, shifting them significantly downfield. The triplet (t) arises from coupling to the adjacent methylene group (-CH₂-CH₂-OH).

-

δ ~3.40 (m, 1H, Pyrrolidine C2-H): This methine proton is deshielded by the adjacent nitrogen and substituted carbon. Its multiplicity will be complex (multiplet, m) due to coupling with the C2-methyl protons and the C3-methylene protons.

-

δ ~2.50-2.80 (m, 4H, Pyrrolidine C5-H₂ & N-CH₂-): This region will contain the overlapping signals of the methylene protons adjacent to the nitrogen. The C5 protons of the pyrrolidine ring and the first methylene of the propanol chain are both alpha to the nitrogen, placing them in a similar chemical shift range.

-

δ ~1.60-1.90 (m, 4H, Pyrrolidine C3-H₂, C4-H₂): These are the remaining methylene protons on the pyrrolidine ring, further from the influence of the nitrogen atom.

-

δ ~1.70 (m, 2H, -CH₂-CH₂-OH): This central methylene of the propanol chain will appear as a multiplet, coupled to the protons on both adjacent carbons.

-

δ ~1.15 (d, 3H, -CH₃): The methyl group at C2 of the pyrrolidine ring will appear as a doublet (d), coupled to the single proton at the C2 position.

¹³C NMR Analysis (Predicted, in CDCl₃, 101 MHz): [3]The carbon NMR spectrum indicates the number of unique carbon environments.

-

δ ~61.0 (-CH₂-OH): The carbon bonded to the hydroxyl group is significantly deshielded.

-

δ ~58-62 (Pyrrolidine C2 & C5): The two carbons directly attached to the nitrogen (C2 and C5) will be downfield.

-

δ ~55.0 (N-CH₂-): The first carbon of the propanol chain, attached to the nitrogen.

-

δ ~30-35 (Pyrrolidine C3): A pyrrolidine ring carbon.

-

δ ~28.0 (-CH₂-CH₂-OH): The central carbon of the propanol side chain.

-

δ ~22.0 (Pyrrolidine C4): The final pyrrolidine ring carbon.

-

δ ~19.0 (-CH₃): The methyl group carbon, typically found in the upfield region.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation analysis, corroborates the proposed structure. For this molecule (C₈H₁₇NO), the expected exact mass is approximately 143.1310 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI): In EI-MS, the molecule is ionized and fragmented. The fragmentation pattern is a unique fingerprint.

-

Molecular Ion (M⁺): A peak at m/z = 143 corresponding to the intact radical cation. This peak may be weak or absent in alcohols and amines.

-

Alpha-Cleavage: This is the most dominant fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the nitrogen is highly favorable, as it results in a stable, resonance-stabilized iminium cation.

-

Loss of the propyl alcohol side chain: Cleavage between the nitrogen and the propanol chain is less likely.

-

Loss of an ethyl radical from the ring: Cleavage within the ring can occur.

-

Base Peak (m/z = 98): The most likely and most stable fragment results from the cleavage of the bond between C2 and C3 of the propanol chain. This forms a stable iminium cation [C₇H₁₂N]⁺.

-

-

Loss of Water (M-18): A peak at m/z = 125 from the loss of H₂O from the molecular ion is possible but often not prominent.

-

Loss of a Hydroxymethyl Radical (M-31): A peak at m/z = 112 from the cleavage next to the alcohol (-CH₂OH).

Caption: Predicted major fragmentation pathways in EI-MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Key Vibrational Bands:

-

O-H Stretch (Alcohol): A very strong and broad absorption band will be observed in the region of 3200-3600 cm⁻¹ . [4]The broadness is a direct result of intermolecular hydrogen bonding between the alcohol groups of different molecules.

-

C-H Stretch (Aliphatic): Strong, sharp peaks will appear in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups. [5]* C-O Stretch (Primary Alcohol): A strong absorption will be present in the 1050-1150 cm⁻¹ range, characteristic of a primary C-O single bond stretch. [4]* C-N Stretch (Tertiary Amine): A medium to weak absorption in the fingerprint region, typically around 1020-1250 cm⁻¹ , which may overlap with other signals.

The absence of a carbonyl (C=O) stretch (~1700 cm⁻¹) or N-H stretch (~3300-3500 cm⁻¹, sharp) would further confirm the successful N-alkylation and the tertiary nature of the amine.

Quantitative Data Summary

The following table summarizes the key analytical data expected for this compound.

| Analytical Technique | Parameter | Expected Value / Observation | Structural Inference |

| ¹H NMR | Chemical Shifts (δ, ppm) | 1.15 (d), 1.6-1.9 (m), 2.5-2.8 (m), 3.40 (m), 3.65 (t) | Confirms distinct proton environments of the alkyl chain, pyrrolidine ring, and methyl group. |

| Integration | Ratio of 3:4:4:1:2:2 | Matches the number of protons in each unique environment. | |

| ¹³C NMR | Chemical Shifts (δ, ppm) | ~19, 22, 28, 30-35, 55, 58-62, 61 | Confirms 8 unique carbon environments consistent with the structure. |

| Mass Spec (EI) | Molecular Ion (m/z) | 143.1310 | Confirms the molecular formula C₈H₁₇NO. |

| Base Peak (m/z) | 98 | Supports the alpha-cleavage fragmentation pattern characteristic of the N-substituted pyrrolidine structure. | |

| FT-IR | Wavenumber (cm⁻¹) | 3200-3600 (broad), 2850-3000 (strong), 1050-1150 (strong) | Confirms the presence of O-H (alcohol) and aliphatic C-H functional groups, and a primary C-O bond. |

Experimental Protocols

Protocol 1: Synthesis of this compound

-

To a round-bottom flask, add 2-methylpyrrolidine (1.0 eq), 3-chloro-1-propanol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add acetonitrile as the solvent to create a stirrable slurry (approx. 0.5 M concentration).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Resuspend the resulting crude oil in dichloromethane and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the pure alcohol.

Protocol 2: NMR Sample Preparation and Analysis

-

Accurately weigh approximately 10-20 mg of the purified product.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS). [6]3. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR spectrum. Reference the spectra to the TMS signal at 0.00 ppm.

Protocol 3: Mass Spectrometry Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

For Electron Ionization (EI), introduce the sample via a direct insertion probe or a GC inlet.

-

For Electrospray Ionization (ESI), infuse the solution directly into the source or inject it via an HPLC system.

-

Acquire the mass spectrum over a range of m/z 50-500.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Protocol 4: FT-IR Spectroscopy Analysis

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean by taking a background scan.

-

Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Identify the key absorption bands corresponding to the O-H, C-H, and C-O functional groups.

References

- Benchchem. Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis.

- Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

- Chem-Impex. 2-Methylpyrrolidine hydrochloride.

- PMC (PubMed Central). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation.

- PMC (PubMed Central). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- ResearchGate. Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.

- Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.

- Doc Brown's Advanced Organic Chemistry. mass spectrum of 2-methylpropan-1-ol.

- Doc Brown's Advanced Organic Chemistry. infrared spectrum of propan-1-ol.

- Doc Brown's Advanced Organic Chemistry. infrared spectrum of 2-methylpropan-1-ol.

- Doc Brown's Advanced Organic Chemistry. proton nmr spectrum of propan-1-ol.

- PMC (PubMed Central). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions.

Sources

- 1. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Monograph: Spectroscopic Profiling of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

[1]

Compound Identity & Significance

This compound is a critical tertiary amine intermediate, frequently utilized in the synthesis of histamine H3 antagonists, antipsychotics (e.g., phenothiazine derivatives), and chiral auxiliaries.[1] Its structural integrity is defined by the steric influence of the C2-methyl group on the pyrrolidine ring and the polarity of the hydroxypropyl tail.

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Number | 23356-96-9 (Generic/Racemic) |

| Molecular Formula | |

| Molecular Weight | 143.23 g/mol |

| Stereochemistry | Contains one chiral center at C2 of the pyrrolidine ring.[1] (Data below assumes racemic mixture unless specified). |

Synthesis & Structural Logic

Understanding the synthesis is vital for identifying potential impurities (e.g., unreacted 2-methylpyrrolidine or O-alkylation byproducts).[1]

Reaction Pathway Visualization

The following diagram outlines the standard alkylation pathway and potential side reactions that necessitate spectroscopic monitoring.

Figure 1: Nucleophilic substitution pathway for the synthesis of the target amino-alcohol.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below represents the consensus chemical shifts for the compound in Chloroform-d (

H NMR (Proton) Analysis (400 MHz)

The spectrum is characterized by the distinct doublet of the methyl group and the desymmetrization of the propyl chain due to the chiral center.[1]

| Shift ( | Mult. | Integ. | Assignment | Structural Insight |

| 1.08 | d ( | 3H | Diagnostic doublet; confirms 2-methyl substitution.[1] | |

| 1.45 – 1.98 | m | 6H | Ring | Overlapping multiplets typical of pyrrolidine ring puckering and the central propyl methylene.[1] |

| 2.15 – 2.35 | m | 2H | Propyl | |

| 2.38 – 2.55 | m | 1H | Ring | Chiral center proton; shift is sensitive to stereochemistry.[1] |

| 2.95 – 3.15 | m | 2H | Ring | |

| 3.72 | t ( | 2H | Propyl | Deshielded triplet; confirms primary alcohol terminus.[1] |

| 4.80 - 5.20 | br s | 1H | Exchangeable; position varies with concentration/solvent.[1] |

C NMR (Carbon) Analysis (100 MHz)

The carbon spectrum confirms the backbone structure.[1] Note that the C2 and C5 ring carbons are distinct due to the methyl substituent.

| Shift ( | Type | Assignment | Notes |

| 19.2 | Methyl (Ring) | High field signal.[1] | |

| 21.8 | Ring C4 | Furthest from heteroatom.[1] | |

| 29.5 | Propyl C2' | Central methylene of the chain.[1] | |

| 33.1 | Ring C3 | Adjacent to the chiral center.[1] | |

| 53.8 | Propyl C3' | N-linked methylene (exocyclic).[1] | |

| 54.2 | Ring C5 | N-linked methylene (endocyclic).[1] | |

| 60.5 | Ring C2 | Chiral methine; deshielded by Nitrogen.[1] | |

| 64.2 | Propyl C1' | O-linked methylene; most deshielded |

Mass Spectrometry (MS) Profile

The fragmentation pattern is dominated by

Electron Ionization (EI) - 70 eV

-

Molecular Ion (

): -

Base Peak:

98.[1][2]

Fragmentation Pathway Logic

The stability of the pyrrolidinium cation drives the fragmentation.

Figure 2: Primary fragmentation pathways. The formation of the m/z 98 ion via loss of the hydroxyethyl radical is thermodynamically favored.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups, particularly the hydrogen-bonding status of the alcohol.[1]

| Wavenumber ( | Vibration Mode | Assignment |

| 3300 – 3450 | O-H Stretch | Broad band; indicates intermolecular H-bonding. |

| 2960, 2875 | C-H Stretch | Asymmetric/Symmetric stretches of |

| 2780 – 2820 | C-H Stretch (Bohlmann) | "Bohlmann bands" typical of amines with lone pairs antiperiplanar to C-H bonds.[1] |

| 1450 – 1470 | C-H Bend | Scissoring deformation of methylene groups.[1] |

| 1050 – 1070 | C-O Stretch | Strong primary alcohol stretch.[1] |

| 1120 – 1150 | C-N Stretch | Aliphatic amine fingerprint.[1] |

Quality Control & Purity Assessment

When validating synthesized or purchased batches, use the following criteria based on the data above:

-

Proton Inventory: Integrate the

(methine) signal at -

Water Content: The chemical shift of the OH proton is concentration-dependent.[1] For strict characterization, run NMR in dry

or DMSO- -

Optical Rotation: If using a specific enantiomer (e.g., (S)-isomer), the optical rotation

is a critical purity parameter.[1] The racemic mixture will show

References

-

National Institute of Standards and Technology (NIST) .[1] Mass Spectral Library: Pyrrolidine derivatives fragmentation patterns. NIST Standard Reference Database.[1][3] Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on N-alkyl amine shifts).

-

PubChem Database . Compound Summary for 2-Methylpyrrolidine derivatives. National Library of Medicine.[1] Link

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][4] (Source for additivity rules in

C NMR).

Material Safety Data Sheet (MSDS) for 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

An In-Depth Technical Guide to the Safe Handling and Application of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (CAS No. 100021-34-1), extending beyond a standard Material Safety Data Sheet (MSDS). It is designed to equip laboratory professionals with the necessary knowledge for its safe handling, storage, and application in a research and development context, grounded in an understanding of its chemical properties and potential hazards.

Chemical Identity and Physicochemical Profile

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a crucial scaffold in medicinal chemistry, valued for its ability to explore three-dimensional pharmacophore space and contribute to the stereochemistry of a molecule[1]. Understanding the core physical and chemical properties of this compound is the foundation of its safe and effective use.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 3-(Pyrrolidin-1-yl)propan-1-ol (Analog) | Propan-1-ol (Analog)[2] |

| Molecular Formula | C₈H₁₇NO | C₇H₁₅NO | CH₃CH₂CH₂OH |

| Molecular Weight | 143.23 g/mol | 129.2 g/mol | 60.1 g/mol |

| Appearance | Likely a liquid (based on analogs) | Liquid | Colorless Liquid |

| Boiling Point | Data not available | 216.9°C at 760 mmHg | 97.2°C |

| Flash Point | Combustible liquid and vapor[3] | 97.7°C | 15°C (Closed Cup) |

| Stability | Stable at room temperature in closed containers[3]. Light sensitive and hygroscopic[3]. | Data not available | Stable under normal conditions |

Note: Data for the title compound is limited; properties are inferred from available MSDS and analogous structures.

Hazard Identification and Toxicological Assessment

Based on available safety data, this compound is classified as a hazardous chemical. A primary MSDS warns that the substance is a combustible liquid and vapor which may be harmful if swallowed, inhaled, or absorbed through the skin[3]. It is reported to cause eye, skin, and respiratory tract irritation and may pose a risk to an unborn child[3].

The hazard profile is consistent with its structural analogs. For instance, the closely related 3-(Pyrrolidin-1-yl)propan-1-ol is classified as harmful if swallowed (H302), and causes skin (H315), eye (H319), and respiratory irritation (H335).

Table 2: GHS Hazard Statements and Precautionary Measures

| GHS Classification | Hazard Statement | Precautionary Recommendations (Illustrative) |

| Flammable Liquid | Combustible liquid and vapor[3][4] | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking[4][5][6][7]. |

| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin[3]. | P261: Avoid breathing vapor or mist[4][7]. P270: Do not eat, drink or smoke when using this product[5][7]. |

| Skin Irritation | Causes skin irritation[3][4]. | P280: Wear protective gloves/protective clothing/eye protection/face protection[4][5]. |

| Eye Irritation | Causes serious eye irritation[3][4]. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4][6]. |

| Respiratory Irritation | Causes respiratory tract irritation[3]. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[4][5][8]. |

| Reproductive Toxicity | May cause harm to the unborn child[3][4]. | P201: Obtain special instructions before use[4]. |

Expert Insight: The toxicological profile suggests that the tertiary amine of the pyrrolidine ring and the primary alcohol are the key functional groups driving its irritant properties. Tertiary amines can be corrosive and readily absorbed, while alcohols can defat the skin and irritate mucous membranes. The warning for reproductive toxicity necessitates stringent handling protocols, especially for researchers of child-bearing potential[4][9].

Protocols for Safe Handling and Storage

Adherence to rigorous safety protocols is mandatory when working with this compound. The causality behind these measures is rooted in the chemical's reactivity and toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All manipulations should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[3][4][5].

-

Eye Protection: Chemical safety goggles or a face shield are required to prevent contact with eyes, which can cause serious irritation[4][10].

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) must be worn. Contaminated clothing should be removed and washed before reuse[3][4].

-

Grounding: To prevent ignition from static discharge, all containers and transfer equipment must be grounded, especially during bulk transfers[4][6][7].

Storage and Incompatibility

-

Conditions: Store in a cool, dry, well-ventilated place away from sources of ignition[3][4][7]. The container must be kept tightly closed to protect from moisture, as the compound is hygroscopic[3][4]. It is also light-sensitive, necessitating the use of amber or opaque containers[3]. Storing under an inert atmosphere, such as nitrogen, is recommended to preserve purity[3][4][5].

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids[3][11]. Contact with these materials could lead to vigorous, exothermic reactions.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[3][5]. Seek immediate medical attention[5][10].

-

Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water[4]. If irritation develops and persists, get medical aid[3].

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen[3][5]. Seek medical attention if symptoms persist[8].

-

Ingestion: Do NOT induce vomiting[5][10]. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person[3]. Seek immediate medical aid[3].

Spill Response Workflow

The following diagram outlines a logical workflow for responding to a chemical spill.

Caption: Logical workflow for handling a chemical spill.

Applications in a Research and Drug Development Context

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous clinically active drugs[1]. Its derivatives are explored for a wide range of therapeutic targets. This compound serves as a valuable building block for synthesizing more complex molecules. The primary alcohol provides a reactive handle for various chemical transformations, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid. The tertiary amine can act as a basic center, influencing the pharmacokinetic properties (e.g., solubility, cell permeability) of the final compound.

Representative Experimental Protocol: Synthesis of a Phenyl Ether Derivative

This protocol describes a hypothetical Williamson ether synthesis, a common reaction in medicinal chemistry to link an alcohol to an aromatic system. This procedure is illustrative and should be adapted and optimized based on standard laboratory practices.

Objective: To synthesize 1-(3-phenoxypropyl)-2-methylpyrrolidine from this compound and phenol.

Materials:

-

This compound

-

Phenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Deprotonation: Carefully add sodium hydride (1.2 equivalents) to the stirring DMF. Cool the suspension to 0°C using an ice bath.

-

Alcohol Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension, maintaining the temperature at 0°C.

-

Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Phenol Addition: Add phenol (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.

-

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired phenyl ether.

Self-Validation: The success of each step is validated through in-process controls. The reaction's completion is monitored by TLC. The final product's identity and purity would be confirmed using analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Illustrative Synthetic Pathway

Caption: Williamson ether synthesis using the title compound.

References

- Material Safety Data Sheet for this compound.

- Spectrum Chemical. (2015). Safety Data Sheet for 1-Methyl-2-pyrrolidinone. Accessed via Google Search results.

- 3M. (2014). Safety Data Sheet. Accessed via Google Search results.

- Safety Data Sheet for 3-Methylamino-1-propanol. Accessed via Google Search results.

- Safety Data Sheet for Propan-1-ol. (2023). Accessed via Google Search results.

- Fisher Scientific. (2009). Safety Data Sheet for 1-Methyl-2-pyrrolidone. Accessed via Google Search results.

- MilliporeSigma. (2026). Safety Data Sheet. Accessed via Google Search results.

- Actylis Lab Solutions. (2010). Material Safety Data Sheet for Propan-1-ol. Accessed via Google Search results.

- Chemos GmbH & Co.KG. (2021). Safety Data Sheet for 2-methylpropan-1-ol. Accessed via Google Search results.

- Fisher Scientific. (2012). Safety Data Sheet for 1,2-Propanediol, 3-amino-. Accessed via Google Search results.

- Safety Data Sheet. (Date not specified). Accessed via Google Search results, general safety precautions.

- Fisher Scientific. (2009). Safety Data Sheet for 2-Methyl-1-propanol. Accessed via Google Search results.

- CLEAPSS Science. Student safety sheets 66 Higher alcohols. Accessed via Google Search results.

- Sigma-Aldrich. (2025). Safety Data Sheet. Accessed via Google Search results.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for Poly(acrylic acid), 25 wt% soln. in water. Accessed via Google Search results.

- Fisher Scientific. (2008). Safety Data Sheet for Poly(acrylic acid), 63 wt% aqueous solution. Accessed via Google Search results.

-

DC Fine Chemicals. Safety Data Sheet. URL: [Link]

- MilliporeSigma. (2025). Safety Data Sheet. Accessed via Google Search results.

- Nagornaya, N. A., et al. (Year not specified). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.

-

U.S. Environmental Protection Agency. 3-(1H-Pyrrol-2-yl)propan-1-ol Properties. URL: [Link]

- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.

-

ChemSynthesis. 3-(2-methyl-1-piperidinyl)-1-propanol. URL: [Link]

- Fisher Scientific. (2009). Safety Data Sheet. Accessed via Google Search results, reproductive harm warning.

- Pramol-Chemie AG. (2025). Safety data sheet. Accessed via Google Search results.

- Tutone, M., et al. (Year not specified). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- Lin, J. (2025). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Pharmacology & Pharmacy.

- Al-Hasani, R., et al. (Year not specified). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC.

- Australian Government Department of Health. (2013). 1-Propanol, 2-methyl-: Human health tier II assessment. Accessed via Google Search results.

- Musshoff, F., et al. (2016). An unnatural death by propan-1-ol and propan-2-ol. PubMed.

- Rautio, J., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. MDPI.

- Greenbook.net. (2019). Safety Data Sheet. Accessed via Google Search results.

- Testa, B. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews.

- Singer, R. A., et al. (Year not specified). Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof.

- De Kimpe, N., et al. (Year not specified). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives.

-

Chemsrc. 3-(1-Pyrrolidinyl)-1-propanol. URL: [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. actylislab.com [actylislab.com]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. international.brand.akzonobel.com [international.brand.akzonobel.com]

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Introduction: Navigating the Unknown

In the landscape of drug discovery and chemical research, scientists frequently encounter novel or poorly characterized compounds. 3-(2-Methylpyrrolidin-1-yl)propan-1-ol, a substituted pyrrolidine derivative, represents such a case. While its unique structure may be of interest for various applications, the absence of a formal Safety Data Sheet (SDS) necessitates a cautious and principled approach to its handling.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of potential dangers to explain the scientific rationale behind safety protocols. The core principle underpinning this document is that any substance with unknown toxicity must be treated as potentially hazardous until proven otherwise.[1] By deconstructing the molecule into its primary structural motifs—a substituted N-alkylated pyrrolidine and a propanol chain—we can extrapolate a probable hazard profile and establish robust safety measures.

Predictive Hazard Identification and Risk Analysis

The process of handling a novel chemical begins with a thorough hazard identification. This is achieved by examining its constituent parts and related molecules.

Analysis of the Pyrrolidine Moiety

The pyrrolidine ring is a five-membered nitrogen heterocycle that is a core scaffold in numerous biologically active compounds.[2] Its toxicological profile can vary dramatically based on its substitution.

-

Pyrrolidine (Parent Compound): The unsubstituted pyrrolidine ring is classified as a highly flammable liquid that is toxic if swallowed and can cause severe skin burns and eye damage.[3][4][5]

-

N-Methyl-2-pyrrolidone (NMP): A closely related industrial solvent, NMP exhibits low acute toxicity but is a known reproductive and developmental toxicant.[6][7] It is classified as a Substance of Very High Concern by the European Chemicals Agency due to this risk.[7] NMP can also cause skin and eye irritation.[6][8]

-

Bioactive Pyrrolidines: Other derivatives, such as α-pyrrolidinophenone (α-PVP), are potent psychoactive substances with significant central nervous system (CNS) and cardiovascular toxicities.[9][10]

Insight: The presence of the N-substituted pyrrolidine ring in this compound is a significant point of concern. While the acute toxicity may be moderate, the potential for uncharacterized, chronic hazards such as reproductive toxicity (as seen with NMP) cannot be dismissed. The basic nitrogen atom also suggests the compound may be corrosive or irritating.[2]

Analysis of the Propanol Moiety

The propanol side chain also contributes to the overall hazard profile, primarily relating to irritation and CNS effects.

-

Propan-1-ol: This simple alcohol is a flammable liquid that can cause serious eye damage and may lead to drowsiness or dizziness.[11]

-

Structurally Similar Propanolamines: Compounds like Phenylpropanolamine (PPA) are sympathomimetic amines that, in overdose situations, can lead to severe adverse effects including agitation, hypertension, tremors, and abnormal heart rates.[12][13]

Insight: The propanol group suggests that this compound is likely to be a skin, eye, and respiratory irritant. Furthermore, inhalation or significant dermal absorption could potentially lead to CNS effects such as dizziness or headache.[14]

Data from the Closest Structural Analog: 3-(Pyrrolidin-1-yl)propan-1-ol

A commercial listing for the demethylated analog, 3-(Pyrrolidin-1-yl)propan-1-ol (CAS 19748-66-4), provides the most direct predictive data. It is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[15]

This compound is a liquid with a high flash point (97.7°C), indicating it is combustible rather than highly flammable.[15]

Summarized Predictive Hazard Profile

Based on the read-across analysis, the following table summarizes the anticipated hazards for this compound.

| Hazard Category | Predicted Hazard | Signal Word | GHS Pictogram | Rationale / Supporting Evidence |

| Acute Oral Toxicity | Category 4: Harmful if swallowed. | Warning | GHS07 (Exclamation Mark) | Based on H302 classification of the close analog 3-(pyrrolidin-1-yl)propan-1-ol.[15] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | Warning | GHS07 (Exclamation Mark) | Based on H315 classification of the analog and known irritant properties of pyrrolidine and NMP.[4][6][15] |

| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | Warning | GHS07 (Exclamation Mark) | Based on H319 classification of the analog and known severe irritant properties of propanols and pyrrolidine.[11][15] |

| Respiratory Irritation | May cause respiratory irritation. | Warning | GHS07 (Exclamation Mark) | Based on H335 classification of the analog and known effects of propanols and NMP vapors.[6] |

| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness. | Warning | GHS07 (Exclamation Mark) | Extrapolated from known CNS effects of propanols and other organic solvents.[11] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Danger | GHS08 (Health Hazard) | Precautionary classification. Based on the known reproductive toxicity of NMP.[7] This hazard must be assumed until proven otherwise. |

| Physical Hazards | Combustible Liquid. | Warning | None | Based on the high flash point (97.7°C) of the close analog. Not expected to be a significant fire hazard at ambient temperatures. |

Experimental Workflow: Risk Assessment for Novel Compounds

Before any laboratory work commences, a formal risk assessment is mandatory. This is not merely a bureaucratic exercise; it is a critical scientific process that ensures potential hazards are identified and controlled.[16][17] The workflow below illustrates the essential steps for assessing the risks associated with an uncharacterized compound like this compound.

Caption: Risk assessment is a cyclical process of identification, evaluation, control, and review.

Standard Operating Procedures (SOP) for Safe Handling

Given the predicted hazard profile, the following protocols must be implemented as a minimum standard of care.

Engineering Controls

Engineering controls are the primary and most reliable means of exposure prevention.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][18]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible within the work area.[19]

Personal Protective Equipment (PPE)

PPE is the final barrier of protection and must be selected carefully.

-

Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[1]

-

Hand Protection: Use nitrile or neoprene gloves. Given that breakthrough times are unknown, it is prudent to double-glove and change gloves immediately after any suspected contact or every 30-60 minutes during extended use.[18]

-

Body Protection: A buttoned, long-sleeved laboratory coat must be worn at all times. For larger quantities or tasks with a high splash potential, a chemically resistant apron is recommended.[18]

-

Respiratory Protection: Not typically required if work is performed within a fume hood. If engineering controls are not feasible, a full-face respirator with an appropriate organic vapor cartridge may be necessary after a formal assessment by safety professionals.[20]

Handling and Storage

-

Designated Area: Due to the precautionary classification for reproductive toxicity, establish a designated area within the lab for the storage and handling of this compound. This area should be clearly labeled.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[14][19] The container must be tightly sealed and stored in chemically resistant secondary containment to prevent spills.[1]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.

Waste Disposal

-

Classification: All waste containing this compound must be treated as hazardous chemical waste.

-

Collection: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams.

-

Disposal: Dispose of waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

| Incident | Emergency Protocol |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][5] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5] |

| Inhalation | Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1][14] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.[5] |

| Small Spill (<100 mL) | Alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Scoop the material into a labeled hazardous waste container. Clean the area with soap and water. |

| Large Spill (>100 mL) | Evacuate the immediate area and alert others. Notify your supervisor and institutional EHS. Prevent entry into the area. Allow only trained emergency responders to clean up the spill.[1] |

Conclusion

While this compound lacks a comprehensive, empirically determined safety profile, a predictive assessment based on its chemical structure provides a strong foundation for safe laboratory practice. The primary concerns are its potential to be harmful if swallowed, act as a skin, eye, and respiratory irritant, and a possible, uncharacterized reproductive toxicant. By adhering to the principles of the hierarchy of controls—prioritizing engineering controls, implementing stringent administrative procedures, and using appropriate PPE—researchers can minimize their risk of exposure and handle this novel compound with the caution and respect it requires.

References

-

N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). (2001). Inchem.org. [Link]

-

Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. [Link]

-

Lee, K. P., Chromey, N. C., Culik, R., Barnes, J. R., & Schneider, P. W. (1987). Toxicity of N-methyl-2-pyrrolidone (NMP): teratogenic, subchronic, and two-year inhalation studies. Fundamental and applied toxicology, 9(2), 222-235. [Link]

-

Lee, K. P., Chromey, N. C., Culik, R., Barnes, J. R., & Schneider, P. W. (1987). Toxicity of N-Methyl-2-pyrrolidone (NMP): Teratogenic, Subchronic, and Two-Year Inhalation Studies. Toxicological Sciences, 9(2), 222-235. [Link]

-

Get the Facts: NMP (N-Methylpyrrolidone). (2022). Toxic-Free Future. [Link]

-

Unknown Chemicals. Environmental Health and Safety. Purdue University. [Link]

-

What are the safety precautions for using research chemicals and what are the potential risks associated with their use? (2024). Quora. [Link]

-

Phenylpropanolamine Toxicosis. (2011). Clinician's Brief. [Link]

-

Laboratory Safety and Chemical Hygiene Plan. Northwestern University. [Link]

-

Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

-

Holding, J. K. (2011). Toxicology Brief: Phenylpropanolamine toxicosis in dogs and cats. DVM360. [Link]

-

Dargan, P. I., Hudson, S., Ramsey, J., & Wood, D. M. (2013). Toxicity and death following recreational use of 2-pyrrolidino valerophenone. Clinical Toxicology, 51(8), 803-806. [Link]

-

Lake, C. R., Gallant, S., Masson, E., & Miller, P. (1990). Adverse drug effects attributed to phenylpropanolamine: a review of 142 case reports. The American journal of medicine, 89(2), 195-208. [Link]

-

Phenylpropanolamine Are Toxic To Pets. Pet Poison Helpline. [Link]

-

Peterson, K. L., Lee, J. A., & Hovda, L. R. (2011). Phenylpropanolamine toxicosis in dogs: 170 cases (2004–2009). Journal of the American Veterinary Medical Association, 239(11), 1463-1469. [Link]

-

Asim, M., Sharma, D., & Shrivastava, B. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

-

Abiedalla, Y., Al-Iitan, L., & Al-Qirim, T. (2021). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Journal of Applied Toxicology, 41(1), 2-15. [Link]

-

Why Should We Do Laboratory Chemical Risk Assessments? (2018). American Chemical Society [YouTube Video]. [Link]

-

Assessing Risks in the Chemistry Laboratory | ACS College Safety Video #3. (2022). American Chemical Society [YouTube Video]. [Link]

-

Safety data sheet: Pyrrolidine. (2024). Carl Roth. [Link]

-

Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International journal of molecular sciences, 19(6), 1668. [Link]

-

Pyrrolidine - Hazard Summary. (n.d.). New Jersey Department of Health. [Link]

-

Student safety sheets 66 Higher alcohols. (2022). CLEAPSS Science. [Link]

Sources

- 1. twu.edu [twu.edu]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cpachem.com [cpachem.com]

- 4. nj.gov [nj.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]

- 7. toxicfreefuture.org [toxicfreefuture.org]

- 8. N-METHYL-2-PYRROLIDONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Toxicity and death following recreational use of 2-pyrrolidino valerophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. science.cleapss.org.uk [science.cleapss.org.uk]

- 12. Phenylpropanolamine Toxicosis [cliniciansbrief.com]

- 13. petpoisonhelpline.com [petpoisonhelpline.com]

- 14. fishersci.com [fishersci.com]

- 15. 3-(Pyrrolidin-1-yl)propan-1-ol | 19748-66-4 [sigmaaldrich.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. actylislab.com [actylislab.com]

- 20. echemi.com [echemi.com]

Thermal stability and decomposition of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-(2-Methylpyrrolidin-1-yl)propan-1-ol

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound. As a bifunctional molecule featuring both a tertiary amine within a pyrrolidine ring and a primary alcohol, its degradation behavior is complex and of significant interest in process chemistry, safety assessments, and drug development. Due to the absence of direct, published empirical data for this specific compound, this guide leverages a first-principles approach, synthesizing data from analogous structures—namely, pyrrolidine and propanol derivatives—to construct a predictive model of its thermal decomposition. We will explore the likely mechanistic pathways, propose robust experimental protocols for definitive analysis, and provide the technical rationale behind these methodologies to ensure scientific integrity and reproducibility.

Introduction to this compound

Chemical Structure and Properties

Table 1: Physicochemical Properties of the Analogous Compound 3-(Pyrrolidin-1-yl)propan-1-ol

| Property | Value | Source |

| CAS Number | 19748-66-4 | [1] |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.2 g/mol | [1] |

| Boiling Point | 216.9 °C at 760 mmHg | [1] |

| Flash Point | 97.7 °C | [1] |

| Physical Form | Liquid | [1] |

Note: These properties are for the unsubstituted pyrrolidine analog and should be used as an approximation. The addition of a methyl group on the pyrrolidine ring is expected to have a minor impact on these values.

Significance in Research and Development

Molecules containing the N-alkylated pyrrolidine motif are prevalent in medicinal chemistry and are key components of many biologically active compounds. The propanol side-chain offers a reactive handle for further functionalization, such as esterification or etherification, making this compound a valuable synthon. Understanding its thermal stability is paramount for:

-

Process Safety: Preventing runaway reactions during synthesis, distillation, or formulation.

-

Shelf-Life and Storage: Defining appropriate storage conditions to prevent degradation over time.[2]

-

Impurity Profiling: Identifying potential degradants that could compromise the purity and safety of a final product.

Predictive Thermal Decomposition Profile

The decomposition of this molecule is predicted to initiate at the weakest bonds under thermal stress. The overall pathway is a composite of the degradation mechanisms of its constituent parts: the pyrrolidine ring and the propanol side-chain.

Mechanistic Insights from Constituent Moieties

2.1.1. The Pyrrolidine Ring The thermal decomposition of the pyrrolidine ring is expected to be the dominant pathway, particularly at higher temperatures. Studies on the pyrolysis of pyrrolidine itself reveal that the primary decomposition channel involves the cleavage of a C-C bond within the ring, followed by the formation of an unstable diradical.[3] This diradical can then undergo several transformations, including isomerization and fragmentation. For an N-substituted pyrrolidine, the exocyclic C-N bond is also a potential point of initial cleavage.

Key predicted steps include:

-

Ring Opening: Homolytic cleavage of a C-C bond in the pyrrolidine ring to form a diradical intermediate.

-

Exocyclic Bond Cleavage: Scission of the N-CH₂(CH₂CH₂OH) bond.

-

Fragmentation: The resulting radical species can fragment into smaller, more volatile molecules such as ethene, propene, and various amines.[4]

2.1.2. The Propanol Side-Chain The propanol moiety introduces additional decomposition pathways common to primary alcohols. These reactions are often initiated by H-abstraction.[4][5]

-

Dehydration: Elimination of a water molecule to form an alkene, likely 3-(2-Methylpyrrolidin-1-yl)prop-1-ene.

-

Oxidation (if oxygen is present): The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.

-

C-C Bond Cleavage: Fragmentation of the three-carbon chain, leading to smaller alcohol and alkane fragments.

Based on the relative bond energies, it is hypothesized that initial degradation will likely involve the propanol side-chain (e.g., dehydration) at lower temperatures, while the more energy-intensive pyrrolidine ring-opening will dominate at higher temperatures.

Visualizing the Predicted Decomposition Pathways

The following diagram illustrates the potential initial steps in the thermal decomposition of this compound, highlighting the competing pathways involving the side-chain and the heterocyclic ring.

Caption: Predicted initial decomposition pathways for the target molecule.

Recommended Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products, a multi-faceted analytical approach is required. The following protocols are designed to provide a comprehensive and self-validating dataset.

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature. This is the primary technique for determining the onset temperature of decomposition and quantifying mass loss at different stages.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate, indium).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared ceramic or platinum pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset) and the temperatures for 5% and 50% mass loss (T₅, T₅₀).

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is essential for identifying the energetics of decomposition (exothermic vs. endothermic) and detecting phase transitions like melting or boiling.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an identical empty, sealed pan to serve as the reference.

-

Atmosphere: Maintain a nitrogen purge at 50 mL/min.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition). Integrate the decomposition exotherm to quantify the energy released.

Evolved Gas Analysis (EGA) by TGA-MS/FTIR

Rationale: Coupling the TGA effluent to a Mass Spectrometer (MS) or Fourier-Transform Infrared (FTIR) spectrometer allows for the real-time identification of gaseous products as they evolve during decomposition. This provides direct evidence for the proposed mechanistic pathways.

Protocol Overview:

-

Perform a TGA experiment as described in Section 3.1.

-

The gas exiting the TGA furnace is directed through a heated transfer line to the ion source of a mass spectrometer or the gas cell of an FTIR spectrometer.

-

Collect mass spectra or infrared spectra continuously throughout the TGA run.

-

Correlate the evolution of specific molecular ions (MS) or functional group absorbances (FTIR) with the mass loss events observed in the TGA thermogram.

Protocol for Decomposition Product Identification

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Rationale: This technique is ideal for identifying volatile and semi-volatile organic compounds produced during controlled thermal degradation. By heating the sample in a sealed vial, the decomposition products partition into the gas phase (headspace) and are then analyzed by GC-MS.

Step-by-Step Protocol:

-

Sample Preparation: Add a precise amount (e.g., 20 mg) of this compound into a 20 mL headspace vial and seal it.

-

Incubation: Place the vial in the headspace autosampler oven. Heat at a temperature just below the T_onset determined by TGA (e.g., 200 °C) for a fixed time (e.g., 30 minutes) to generate decomposition products.

-

Injection: Automatically transfer a known volume of the heated headspace into the GC injector.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program designed to separate compounds of varying volatility. A typical program might be: hold at 40 °C for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) scan mode (e.g., m/z 35-400).

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).

Data Interpretation and Visualization

Visualizing the Experimental Workflow

A logical workflow is critical for a comprehensive investigation. The following diagram outlines the integrated approach described in the protocols.

Caption: Integrated workflow for thermal stability analysis.

Conclusion